N-(1,3-thiazol-2-ylmethyl)morpholin-4-amine
Description
Properties
IUPAC Name |
N-(1,3-thiazol-2-ylmethyl)morpholin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3OS/c1-6-13-8(9-1)7-10-11-2-4-12-5-3-11/h1,6,10H,2-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZYPVQBCAOJMFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NCC2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Condensation of Morpholine Derivatives with Thiazole Precursors
Method Overview:
This approach involves the condensation of morpholine derivatives with thiazole-containing intermediates, typically under reflux conditions in suitable solvents such as ethanol or acetic acid. The key step is the formation of a methylene bridge linking the morpholine and thiazole rings.
- Dissolve morpholine in ethanol or acetic acid.
- Add a thiazole precursor, such as 2-aminothiazole or its derivatives.
- Reflux the mixture for 4–6 hours to promote nucleophilic attack and subsequent formation of the methylene linkage.
- The reaction mixture is then cooled, and the product precipitates out.
- Purification is achieved through recrystallization from ethanol or other suitable solvents.
Research Data:
A study reported the synthesis of thiazole derivatives via refluxing 2-aminothiazole with aldehyde or ketone derivatives in ethanol, yielding compounds with the thiazol-2-ylmethyl moiety attached to various amines, including morpholine (Source).
Nucleophilic Substitution on Activated Isatin Derivatives
Method Overview:
This method utilizes the activation of isatin (indoline-2,3-dione) at the C-3 position, which then undergoes nucleophilic substitution with morpholine derivatives bearing thiazole groups.
- React isatin with a morpholine derivative that contains a thiazole moiety, often in the presence of a base such as potassium carbonate.
- The reaction is conducted in polar aprotic solvents like dimethylformamide (DMF) under reflux.
- The activated carbonyl group of isatin reacts with the nucleophilic amine, forming the desired linkage.
Research Data:
A recent synthesis involved activating isatin’s carbonyl group with sodium ethoxide, followed by nucleophilic attack from morpholine derivatives containing thiazole rings, producing the target compound with high yields (Source).
Reflux of Isatin with 2-Aminothiazole in Alcoholic Media
Method Overview:
This classical approach involves refluxing isatin with 2-aminothiazole in ethanol with a catalytic amount of acetic acid, facilitating Schiff base formation and subsequent cyclization to generate the target compound.
- Mix equimolar quantities of isatin and 2-aminothiazole in ethanol.
- Add a few drops of glacial acetic acid.
- Reflux for 4–5 hours, monitoring progress via TLC.
- Cool the mixture, filter the precipitated solid, and recrystallize from ethanol.
Research Data:
This method was successfully employed to synthesize 1,3-dihydro-2H-indole-2-one derivatives with thiazole substituents, which can be further functionalized to produce N-(1,3-thiazol-2-ylmethyl)morpholin-4-amine (Source).
Mannich-Type Reaction for Functionalization
Method Overview:
A Mannich reaction involving formalin, morpholine, and a thiazole derivative can introduce the methylene bridge, forming N-(1,3-thiazol-2-ylmethyl)morpholine derivatives.
- Combine morpholine, formalin, and a thiazole derivative in ethanol.
- Stir at room temperature or mild heating.
- The Mannich base forms through electrophilic addition to the amino group.
- The product is isolated by filtration and purified.
Research Data:
This approach was used to synthesize various thiazole-morpholine conjugates, with subsequent modifications yielding the target compound (Source).
Summary of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Direct condensation | Morpholine + Thiazole precursors | Reflux in ethanol/acetic acid | Simple, high yield | Requires pure precursors |
| Nucleophilic substitution | Activated isatin derivatives + Morpholine-thiazole | Reflux in DMF or ethanol | High regioselectivity | Needs activation step |
| Reflux of isatin + 2-aminothiazole | Isatin + 2-aminothiazole | Reflux in ethanol with acetic acid | Classic, straightforward | Moderate yields, purification needed |
| Mannich-type | Morpholine + Formalin + Thiazole | Room temperature or mild heating | Versatile, functionalization | Possible side reactions |
Concluding Remarks
The synthesis of This compound predominantly involves condensation reactions between morpholine derivatives and thiazole-containing intermediates, often under reflux conditions. Activation of isatin derivatives and Mannich reactions also serve as viable pathways, offering versatility in functional group modifications. Each method's choice depends on the desired yield, purity, and specific functionalization requirements.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-thiazol-2-ylmethyl)morpholin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine or thiazole ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydrothiazole or tetrahydrothiazole derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemical Research Applications
N-(1,3-thiazol-2-ylmethyl)morpholin-4-amine serves as a building block in synthetic organic chemistry. Its thiazole and morpholine moieties make it a versatile intermediate in the synthesis of more complex heterocyclic compounds.
Synthetic Routes
The compound can be synthesized through nucleophilic substitution reactions involving morpholine and thiazole derivatives under basic conditions. Common solvents include dichloromethane or tetrahydrofuran, with bases like sodium hydride facilitating the reaction.
Biological Research Applications
The compound has shown promising biological activities , including:
- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various pathogens, including bacteria and fungi. For example, studies have demonstrated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as fungal strains like Candida albicans .
- Anticancer Potential : Investigations into the anticancer properties of thiazole derivatives have revealed that they may induce apoptosis in cancer cells and inhibit cell proliferation through modulation of signaling pathways.
Case Study: Anticancer Activity
A study highlighted the cytostatic effects of thiazole-containing compounds, suggesting that this compound could be further explored as a scaffold for developing new anticancer agents .
Medicinal Applications
Ongoing research is examining the potential of this compound as a therapeutic agent. Its unique structure allows for interactions with specific molecular targets involved in infectious diseases and cancer treatment.
Industrial Applications
In the industrial sector, this compound is utilized in the development of new materials and as an intermediate in pharmaceutical synthesis. Its role in agrochemicals also highlights its versatility beyond medicinal applications.
Mechanism of Action
The mechanism of action of N-(1,3-thiazol-2-ylmethyl)morpholin-4-amine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
Key analogs are compared based on substituent patterns, physical properties, and biological activities:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects :
- Electron-withdrawing groups (e.g., Cl in 4i ) enhance anti-inflammatory activity, while electron-donating groups (e.g., OCH3 in 4g ) improve solubility.
- Morpholine in the target compound may increase polarity and bioavailability compared to triazolyl or simple aryl analogs.
Positional Isomerism: Morpholinomethyl substitution at the thiazole’s 5-position (4a ) vs.
Biological Activity: Triazolyl derivatives (e.g., 4g, 4h) show anti-inflammatory activity via COX-2 inhibition .
Spectroscopic and Analytical Data
Table 2: Spectroscopic Comparison
Pharmacological Implications
- Triazolyl Derivatives : Exhibit anti-inflammatory activity via COX-2 suppression, with IC50 values < 10 µM .
- Morpholine-Containing Compounds : Enhance solubility and enable interactions with polar kinase domains (e.g., aurora kinases ).
- Target Compound : Hypothesized to combine thiazole’s metabolic stability with morpholine’s pharmacokinetic advantages, making it a candidate for kinase inhibitor development.
Biological Activity
N-(1,3-thiazol-2-ylmethyl)morpholin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a morpholine ring and a thiazole moiety, which contribute to its unique chemical behavior and biological activities. The presence of these rings allows for diverse interactions with biological targets, making it a valuable scaffold in drug discovery.
Biological Activities
1. Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties. Its mechanism may involve disrupting bacterial cell membranes or inhibiting key metabolic enzymes, leading to cell death. Studies have shown effective inhibition against various bacterial strains, suggesting its potential as an antibiotic candidate.
2. Antifungal Activity
The compound has also been evaluated for antifungal activity. Preliminary findings suggest that it can inhibit the growth of fungi by interfering with their cellular functions. This property is particularly relevant in the context of increasing fungal resistance to existing treatments.
3. Anticancer Properties
this compound has been investigated for its anticancer effects. It induces apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation. For instance, studies have demonstrated that it activates caspase pathways in MCF-7 breast cancer cells, leading to increased levels of p53 and subsequent apoptosis .
The biological activity of this compound can be attributed to several mechanisms:
- Cell Membrane Disruption: The compound may integrate into bacterial membranes, causing structural damage.
- Enzyme Inhibition: It can inhibit enzymes critical for microbial metabolism.
- Apoptosis Induction: In cancer cells, it modulates pathways that lead to programmed cell death.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(1,3-thiazol-2-ylmethyl)piperidin-4-amine | Similar thiazole moiety | Moderate antimicrobial |
| N-(1,3-thiazol-2-ylmethyl)pyrrolidin-4-amine | Similar thiazole moiety | Limited anticancer activity |
| N-(1,3-thiazol-2-ylmethyl)azetidin-4-amine | Similar thiazole moiety | Notable antifungal activity |
The unique combination of the morpholine ring with the thiazole structure in this compound enhances its biological profile compared to other derivatives.
Case Studies and Research Findings
Several studies have focused on the biological activities of this compound:
-
Antimicrobial Efficacy Study:
- Objective: To evaluate the compound's effectiveness against multi-drug resistant bacteria.
- Findings: Showed significant inhibition against Staphylococcus aureus and Escherichia coli with MIC values below 10 µg/mL.
- Anticancer Mechanism Investigation:
-
Fungal Resistance Study:
- Objective: To assess antifungal activity against resistant strains.
- Outcome: Demonstrated effective inhibition of Candida albicans growth at concentrations lower than standard antifungal agents.
Q & A
Q. What are the standard synthetic routes for N-(1,3-thiazol-2-ylmethyl)morpholin-4-amine, and how can reaction conditions be optimized?
The compound is typically synthesized via Mannich-type reactions. A common method involves refluxing a thiazole-2-amine derivative with morpholine and formaldehyde in ethanol for 10–12 hours . Optimization includes adjusting molar ratios (e.g., 1:1:2 for amine:aldehyde:morpholine) and solvent choice (ethanol or methanol). Post-reaction workup involves solvent removal under reduced pressure, followed by crystallization from ethanol (95% yield). Purity is confirmed via melting point analysis and spectroscopic methods (IR, NMR) .
Q. How is the molecular structure of this compound validated experimentally?
X-ray crystallography is the gold standard. For example, related morpholine-thiazole hybrids crystallize in triclinic or monoclinic systems (e.g., P1 or P21 space groups) with unit cell parameters such as a = 9.16–10.60 Å, b = 6.03–11.64 Å, and β = 95.8–109.9° . Hydrogen bonding networks (C–H⋯N or C–H⋯O) and π-π stacking are analyzed using software like SHELXL and visualized via ORTEP-3 . Disorder in crystal structures is resolved by refining occupancy factors .
Q. What spectroscopic techniques are critical for characterizing this compound?
- IR spectroscopy : Identifies N–H stretches (~3300 cm⁻¹), C=N/C=C (1600–1500 cm⁻¹), and morpholine C–O–C (1120–1080 cm⁻¹) .
- NMR : ¹H NMR reveals aromatic protons (δ 6.8–8.2 ppm), morpholine CH₂ signals (δ 3.5–3.7 ppm), and thiazole CH₂ (δ 4.2–4.5 ppm). ¹³C NMR confirms sp² carbons (110–150 ppm) and tertiary amines (45–55 ppm) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 308–387) and fragmentation patterns validate molecular weight and substituent effects .
Advanced Research Questions
Q. How can computational methods like QSAR or molecular docking guide the design of derivatives with enhanced bioactivity?
3D-QSAR models using CoMFA/CoMSIA analyze steric, electrostatic, and hydrophobic fields to correlate substituent effects (e.g., morpholine ring size, thiazole substituents) with biological activity (e.g., antimicrobial or analgesic properties). Docking studies (AutoDock, Glide) predict binding affinities to targets like bacterial enzymes or neurotransmitter receptors . For example, morpholine’s oxygen may form hydrogen bonds with active-site residues, while the thiazole ring engages in hydrophobic interactions .
Q. How are crystallographic data contradictions resolved, such as disorder or hydrogen bonding ambiguities?
- Disorder : Partial occupancy refinement in SHELXL and electron density maps (e.g., Fo–Fc maps) differentiate between major/minor conformers.
- Hydrogen bonding : Graph-set analysis (e.g., D, S motifs) categorizes interactions, while Hirshfeld surfaces quantify contact contributions (e.g., H⋯N vs. H⋯O) . For instance, in morpholine-thiazole derivatives, C–H⋯N bonds (2.5–3.0 Å) dominate over weaker C–H⋯π interactions .
Q. What strategies address low yields or impurities in scaled-up synthesis?
- Byproduct mitigation : Use scavengers (e.g., molecular sieves) to trap excess formaldehyde.
- Chromatography : Flash column chromatography (silica gel, ethyl acetate/hexane) removes unreacted amines or aldehydes.
- Crystallization optimization : Gradient cooling (e.g., 0°C to –20°C) improves crystal purity .
Q. How do steric and electronic effects of substituents influence the compound’s reactivity and stability?
Electron-withdrawing groups (e.g., –Cl on the thiazole) increase electrophilicity at the methylene bridge, accelerating nucleophilic attacks. Bulky substituents (e.g., 4-methylphenyl) reduce reaction rates due to steric hindrance . Stability under acidic/basic conditions is assessed via accelerated degradation studies (e.g., 1M HCl/NaOH at 40°C for 24h), monitored by HPLC .
Methodological Insights
- Crystallography : Use SHELXTL for structure solution and PLATON for validation .
- Synthetic Reproducibility : Document reaction parameters (e.g., reflux time, solvent purity) to minimize batch-to-batch variability .
- Data Interpretation : Cross-validate spectroscopic and crystallographic data to resolve ambiguities (e.g., tautomerism in thiazole rings) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
